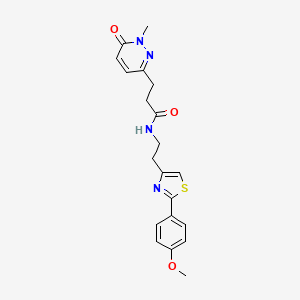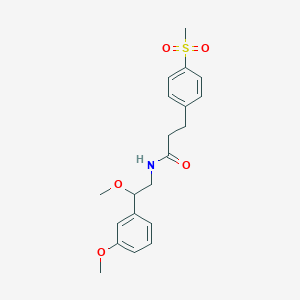
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide” is a complex organic compound. It contains several functional groups, including two methoxy groups, a methylsulfonyl group, and an amide group. These groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxy and methylsulfonyl groups could potentially participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present. For example, the methoxy groups could potentially be demethylated under certain conditions, and the amide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the methoxy and methylsulfonyl groups could increase its solubility in polar solvents .Scientific Research Applications
Microbial Metabolism and Structural Characterization
The biocatalytic application using Actinoplanes missouriensis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, including closely related derivatives to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, highlights the role of microbial metabolism in drug development. This method supports full structure characterization of metabolites through nuclear magnetic resonance spectroscopy, providing a scalable approach to isolate and characterize drug metabolites crucial for clinical investigations (Zmijewski et al., 2006).
Molecular Conformation and Assembly
Research on arylsulfonamide para-alkoxychalcone hybrids, similar in structure to the given compound, has shed light on how minor molecular modifications can impact molecular conformation and crystal structure. These studies demonstrate that small changes in the molecule, such as the addition of a methylene group, can significantly affect molecular conformations, crystallographic symmetry, and crystal packing, underlining the importance of molecular design in drug development (de Castro et al., 2013).
Novel Insecticide Development
The development of flubendiamide, a novel insecticide with a unique chemical structure that includes a sulfonylalkyl group, demonstrates the potential of incorporating such functional groups into designing highly effective pest control agents. Flubendiamide's structure and efficacy against lepidopterous pests, including resistant strains, suggest that similar compounds could be engineered for targeted pest management strategies (Tohnishi et al., 2005).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activity. These studies underscore the potential for designing novel antimicrobial agents based on the core structure of sulfonamide derivatives, offering insights into structure-activity relationships and the development of more effective antimicrobial therapies (Patil et al., 2010).
Future Directions
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-25-17-6-4-5-16(13-17)19(26-2)14-21-20(22)12-9-15-7-10-18(11-8-15)27(3,23)24/h4-8,10-11,13,19H,9,12,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBDWXJBAWKOQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2827680.png)
![N-[(Z)-1-hydrazinyl-2-nitroethenyl]aniline](/img/structure/B2827681.png)
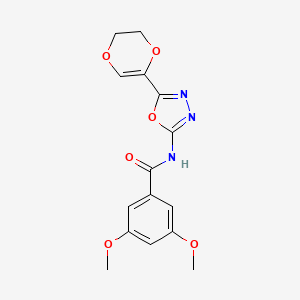
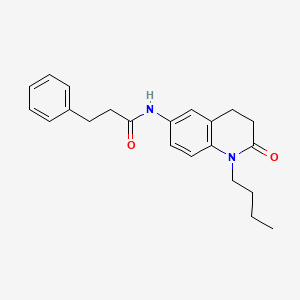
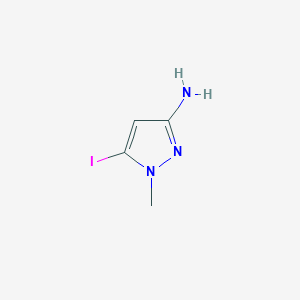
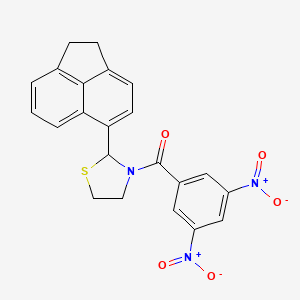
![Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate](/img/structure/B2827689.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide](/img/structure/B2827691.png)
![4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2827693.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole](/img/structure/B2827694.png)
![5-((3-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827697.png)

